

Solubility Profile of Ethyl Vanillin Isobutyrate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Ethyl vanillin isobutyrate

Cat. No.: B070703

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This technical guide provides a comprehensive overview of the solubility characteristics of **ethyl vanillin isobutyrate** in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this document outlines its general solubility, presents a detailed experimental protocol for determining precise solubility values, and offers a logical workflow for solvent selection.

Introduction

Ethyl vanillin isobutyrate (CAS No. 188417-26-7) is an aromatic compound valued for its pleasant vanilla-like fragrance and flavor profile.^[1] Its application in pharmaceuticals, food and beverage manufacturing, and cosmetics often requires its dissolution in various organic solvents. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing manufacturing processes.

Physicochemical properties of **Ethyl Vanillin Isobutyrate**:

- Molecular Formula: C₁₃H₁₆O₄^[1]
- Molecular Weight: 236.26 g/mol ^[1]
- Appearance: White to light yellow powder^[2]
- Melting Point: 45-46 °C^[2]

Solubility Data

Current literature indicates that **ethyl vanillin isobutyrate** is generally insoluble in water but soluble in organic solvents and oils.^{[3][4]} It is described as being "freely soluble" in ethanol.^[1]^[4] More specific quantitative data on its solubility in a broad range of organic solvents is not readily available in published scientific literature. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of **Ethyl Vanillin Isobutyrate**

Solvent	Solubility	Reference
Water	Insoluble	^{[3][4]}
Ethanol	Freely Soluble	^{[1][4]}
Chloroform	Slightly Soluble	
Methanol	Slightly Soluble	
Organic Solvents (general)	Soluble	^{[3][4]}
Oils	Soluble	^{[3][4]}

For context, Table 2 presents quantitative solubility data for the related compound, Vanillin Isobutyrate (CAS No. 20665-85-4), which can offer insights into the potential solubility behavior of similar esterified vanillin derivatives.

Table 2: Quantitative Solubility of Vanillin Isobutyrate at 25°C

Solvent	Solubility (g/L)
Acetone	1020.75
Methyl Acetate	929.31
Ethyl Acetate	818.22
Acetonitrile	734.12
1,4-Dioxane	626.2
N,N-Dimethylformamide (DMF)	646.29
Methanol	388.84
Ethanol	258.98
Toluene	258.38
n-Propanol	176.88
Isopropanol	173.54
n-Butanol	161.99
Isobutanol	128.47
Water	1.4

This data is for Vanillin Isobutyrate and is provided for informational purposes only.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for **ethyl vanillin isobutyrate**, a standardized experimental protocol is necessary. The following methodology is based on the static equilibrium method, a common and reliable technique for determining the solubility of solid compounds in liquids.

Objective: To determine the equilibrium solubility of **ethyl vanillin isobutyrate** in a selection of organic solvents at a specified temperature.

Materials:

- **Ethyl Vanillin Isobutyrate** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)

Procedure:

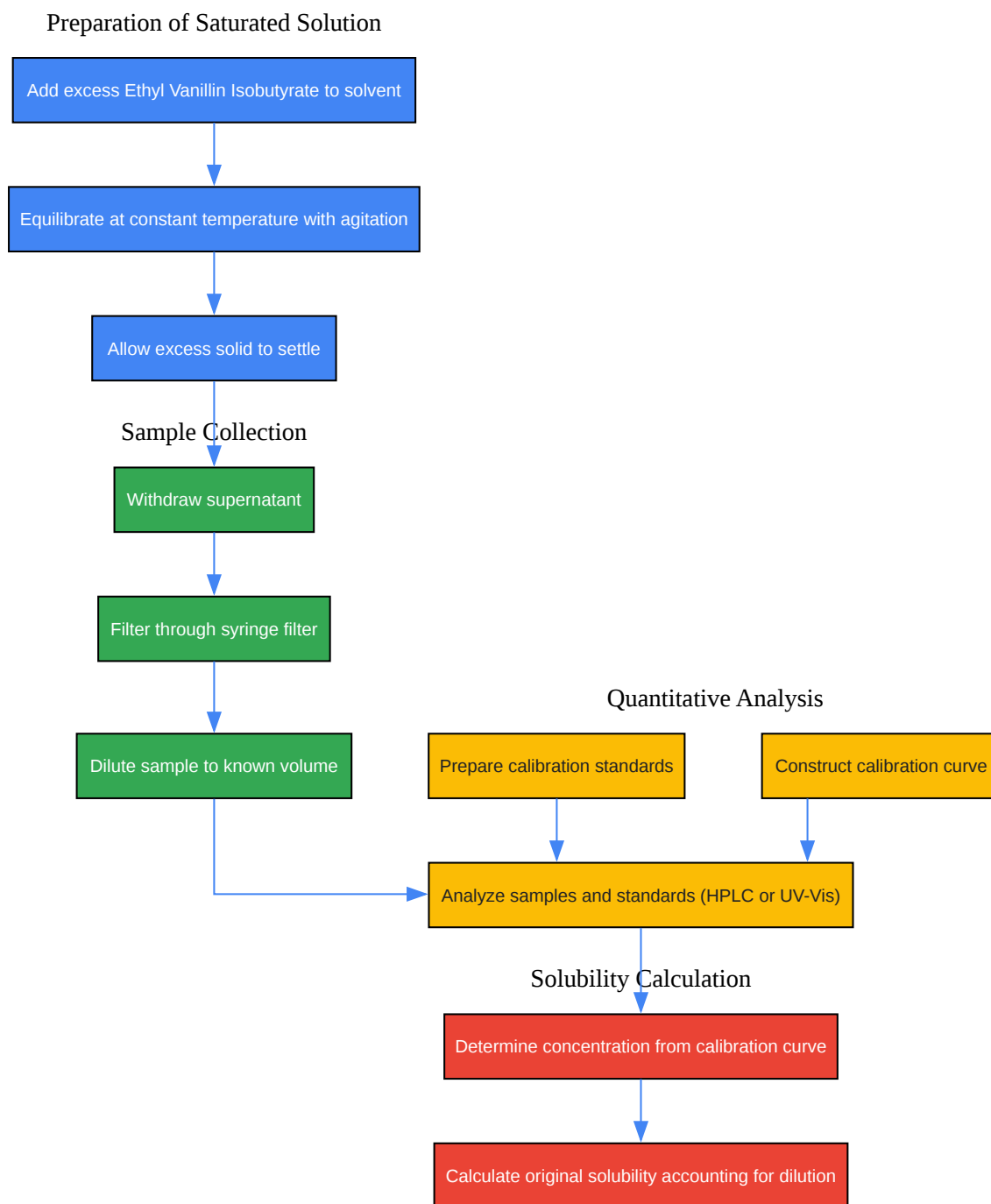
- Preparation of Saturated Solutions:
 - Add an excess amount of **ethyl vanillin isobutyrate** to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

- Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
- Dilute the filtered sample with the respective solvent to a concentration within the analytical range of the chosen analytical method.
- Quantitative Analysis:
 - Using HPLC-UV:
 - Develop a validated HPLC method for the quantification of **ethyl vanillin isobutyrate**. This includes selecting an appropriate column, mobile phase, and setting the UV detector to a wavelength of maximum absorbance for the compound.
 - Prepare a series of calibration standards of known concentrations of **ethyl vanillin isobutyrate** in the solvent of interest.
 - Inject the diluted samples and calibration standards into the HPLC system.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of **ethyl vanillin isobutyrate** in the diluted samples from the calibration curve.
 - Using UV-Vis Spectrophotometry:
 - Determine the wavelength of maximum absorbance (λ_{max}) for **ethyl vanillin isobutyrate** in each solvent.
 - Prepare a series of calibration standards and measure their absorbance at λ_{max} .
 - Create a calibration curve according to the Beer-Lambert law.
 - Measure the absorbance of the diluted samples and calculate the concentration.
- Calculation of Solubility:

- Calculate the original concentration of the saturated solution, accounting for the dilution factor.
- Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

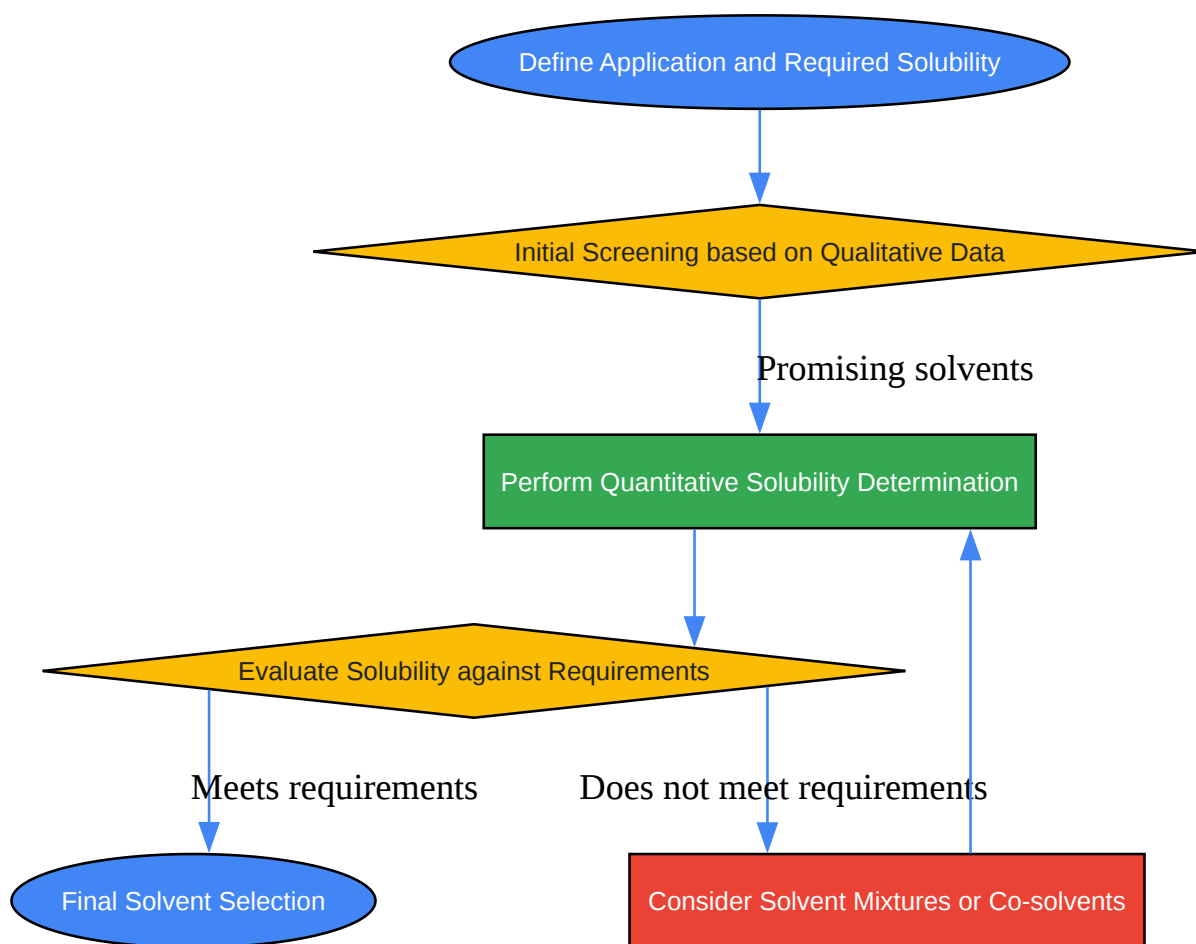
Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for solvent selection.



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Caption: Experimental workflow for determining the solubility of **ethyl vanillin isobutyrate**.



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Caption: Logical workflow for selecting a suitable organic solvent for **ethyl vanillin isobutyrate**.

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